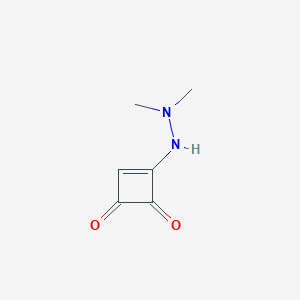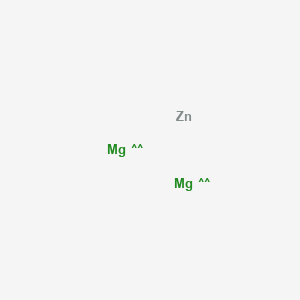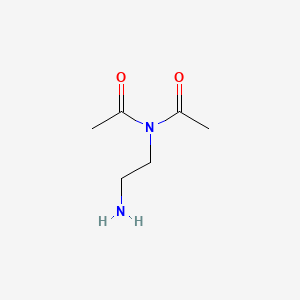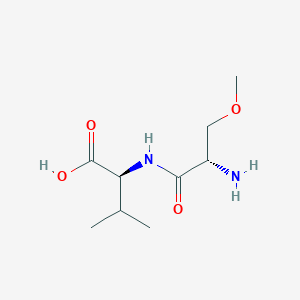
O-Methyl-L-seryl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl-L-seryl-L-valine is a dipeptide composed of the amino acids L-serine and L-valine. This compound is of interest due to its unique structural properties and potential applications in various scientific fields. The presence of the O-methyl group on the serine residue adds to its distinctiveness, influencing its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-L-seryl-L-valine typically involves the protection of functional groups on the amino acids, followed by coupling reactions. One common method includes:
Protection of the amino group: of L-serine using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Methylation of the hydroxyl group: on the serine residue to form O-methyl-L-serine.
Coupling of O-methyl-L-serine: with L-valine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: O-Methyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially affecting the methyl group or the amino acid residues.
Reduction: Reduction reactions may target the peptide bond or other functional groups.
Substitution: The O-methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functionalized peptides.
Scientific Research Applications
O-Methyl-L-seryl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of O-Methyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The O-methyl group may influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved can vary depending on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
L-Seryl-L-valine: Lacks the O-methyl group, resulting in different chemical and biological properties.
L-Seryl-L-leucine: Another dipeptide with a similar structure but different side chain properties due to the presence of leucine instead of valine.
L-Seryl-L-alanine: Contains alanine, which has a smaller side chain compared to valine, affecting its interactions and stability.
Uniqueness: O-Methyl-L-seryl-L-valine is unique due to the presence of the O-methyl group, which can alter its chemical reactivity and biological interactions
Properties
CAS No. |
161988-71-2 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methoxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)7(9(13)14)11-8(12)6(10)4-15-3/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |
InChI Key |
PXKQEAABXDTJOI-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](COC)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

phosphanium bromide](/img/structure/B14271428.png)
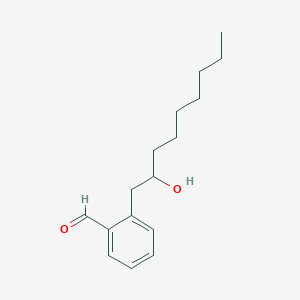
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
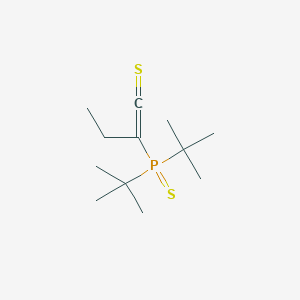
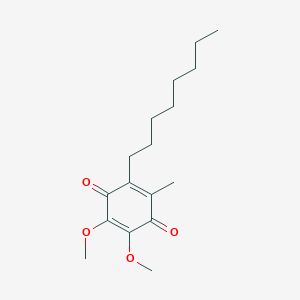
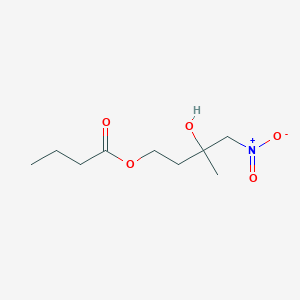

![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

